molecular formula C21H22N2O3S2 B2897873 3-(N,4-dimethylphenylsulfonamido)-N-(3-ethylphenyl)thiophene-2-carboxamide CAS No. 1116082-69-9

3-(N,4-dimethylphenylsulfonamido)-N-(3-ethylphenyl)thiophene-2-carboxamide

Cat. No. B2897873
M. Wt: 414.54
InChI Key: PAMHXQRSEMXCEQ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Inhibition of Carbonic Anhydrases

Research has identified aromatic sulfonamides, including structures similar to 3-(N,4-dimethylphenylsulfonamido)-N-(3-ethylphenyl)thiophene-2-carboxamide, as inhibitors of carbonic anhydrase (CA) isoenzymes. Such compounds show promise in modulating the activity of CAs, which play crucial roles in physiological processes like respiration, acid-base balance, and the formation of cerebrospinal fluid. Specifically, compounds in this category have demonstrated nanomolar half maximal inhibitory concentration (IC50) values against CA I, CA II, CA IV, and CA XII, highlighting their potential for therapeutic applications in conditions where CA modulation is beneficial (Supuran, Maresca, Gregáň, & Remko, 2013).

Antiproliferative Activity Against Cancer Cell Lines

Novel thiophene derivatives, including those structurally related to the specified compound, have been synthesized and evaluated for their antiproliferative activity. These studies have shown that certain thiophene and thienopyrimidine derivatives exhibit significant activity against cancer cell lines, such as breast and colon cancer cells. The findings suggest that modifications of the thiophene structure, including sulfonamide groups, could lead to potent anticancer agents, offering a pathway for the development of new therapeutic strategies (Ghorab, Al‐Dhfyan, Al-Dosari, El-Gazzar, & Alsaid, 2013).

Synthesis and Characterization of Polyamides

The synthesis and characterization of aromatic–aliphatic polyamides using thiophene derivatives have been explored, indicating the utility of such compounds in materials science. These polyamides, derived from thiophene structures similar to the compound , exhibit desirable properties such as high solubility in polar solvents, the ability to form transparent and flexible films, and stability at high temperatures. This research opens avenues for the application of thiophene derivatives in the development of new materials with potential uses in various industrial and technological domains (Ubale, Sagar, Maldar, & Birajdar, 2001).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-(3-ethylphenyl)-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-4-16-6-5-7-17(14-16)22-21(24)20-19(12-13-27-20)23(3)28(25,26)18-10-8-15(2)9-11-18/h5-14H,4H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMHXQRSEMXCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethylphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide

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